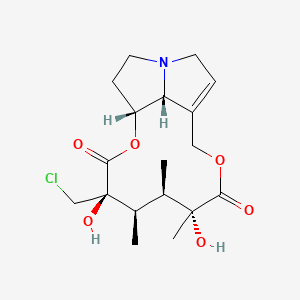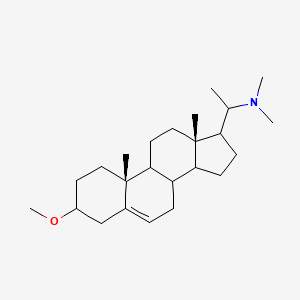
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Analyse Des Réactions Chimiques
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Applications De Recherche Scientifique
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antitumor, and antiviral agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. This inhibition can result in the antibacterial, antitumor, and antiviral effects observed in various studies .
Comparaison Avec Des Composés Similaires
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as SLC-0111, sulofenur, indisulam, and pozapanib. These compounds also exhibit a wide range of biological activities, including anticancer effects. this compound’s unique structure, which includes bromine, fluorine, and iodine atoms, may confer distinct properties and advantages in certain applications .
Propriétés
Formule moléculaire |
C12H8BrFINO2S |
|---|---|
Poids moléculaire |
456.07 g/mol |
Nom IUPAC |
3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H |
Clé InChI |
CSCUPDRPVWUVCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



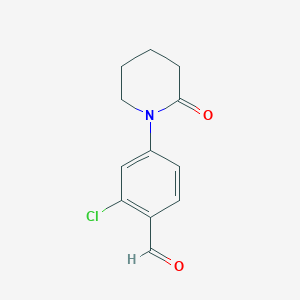
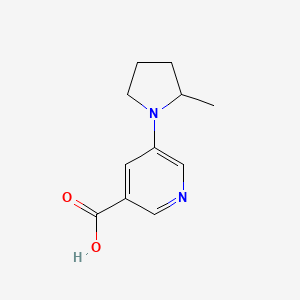

![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
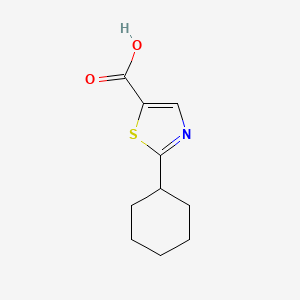
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
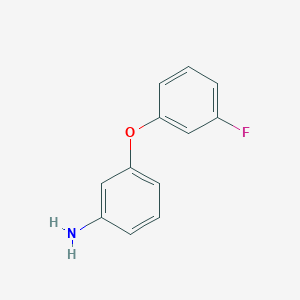
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
